3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-11-8-17-14(18-9-11)22-13-6-7-20(10-13)15(21)19-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMZIBTUGGVKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have shown affinity for the et (a) and et (b) receptors. These receptors play a crucial role in the regulation of vascular tone and cell proliferation.
Pharmacokinetics
Related compounds have demonstrated excellent pharmacokinetic properties, suggesting that this compound may also exhibit favorable bioavailability.
Biological Activity
3-[(5-Bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 435.33 g/mol
This compound features a pyrrolidine ring, a phenyl group, and a brominated pyrimidine moiety, which are critical for its biological activity.
This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their dysregulation is implicated in various cancers. The inhibition of CDKs by this compound can lead to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Cyclin-Dependent Kinases
Research indicates that this compound effectively inhibits several CDK isoforms. A study highlighted its ability to reduce the proliferation of cancer cell lines by inducing cell cycle arrest at the G1 phase. The inhibition of CDK2 and CDK4 was particularly noted, leading to decreased phosphorylation of retinoblastoma protein (Rb), a critical regulator of the cell cycle.
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits significant antitumor effects. For instance, it was tested on xenograft models of human tumors, where it showed a dose-dependent reduction in tumor growth compared to control groups. The mechanism appears to involve both direct cytotoxicity towards tumor cells and modulation of the tumor microenvironment.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with good oral bioavailability. Its half-life allows for sustained therapeutic levels in systemic circulation, making it a candidate for further clinical development.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: N-Phenyl vs. N-Naphthalenylmethyl
A close structural analog, 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide (CAS: 2097888-90-7), replaces the phenyl group with a bulkier naphthalenylmethyl substituent. This modification increases molecular weight (427.3 g/mol vs. ~362 g/mol estimated for the N-phenyl variant) and likely impacts lipophilicity and steric interactions. The naphthalenyl group may enhance π-π stacking with hydrophobic binding pockets but could reduce aqueous solubility .
Bromine Substitution vs. Trifluoromethyl Groups
The compound N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide () substitutes bromine with a trifluoromethyl (CF₃) group. Piperidine-based scaffolds (vs. pyrrolidine) may also confer distinct conformational flexibility .
Bromopyrimidinyl Ether Linkers in Patent Compounds
The patented sodium sulfamoyl amide derivative () shares the 5-bromopyrimidinyloxy motif but incorporates ethoxy linkers and a sulfamoyl group. This highlights bromopyrimidine’s utility in enhancing crystallinity and bioavailability, as seen in its role in forming stable crystalline forms .
Pharmacological Potential of Pyrimidine Derivatives
Pyrimidine hydrazones, such as 4-methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate (C₁₂H₁₁BrN₄O·H₂O), demonstrate broad activities (antibacterial, anti-inflammatory) attributed to the pyrimidine core’s ability to mimic endogenous nucleotides.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Bromine’s Role : Bromine in the pyrimidine ring balances steric bulk and electronic effects, optimizing target engagement and stability .
- Substituent Trade-offs : Bulkier groups (e.g., naphthalenylmethyl) may enhance target affinity but reduce solubility, whereas smaller groups (e.g., phenyl) favor pharmacokinetics .
- Core Flexibility : Piperidine vs. pyrrolidine scaffolds offer distinct conformational profiles, influencing binding pocket accessibility .
Notes
- Comparative pharmacological data are inferred from structural analogs and pyrimidine derivative studies.
- Further experimental validation is required to confirm biological activities and optimize substituent selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
